molecular formula C12H15N5O3S B2600958 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide CAS No. 304878-90-8

2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide

Número de catálogo: B2600958
Número CAS: 304878-90-8
Peso molecular: 309.34
Clave InChI: AELFUDCDJSUOBV-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a purine base structure, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the But-2-enyl Group: The but-2-enyl group can be introduced via a Heck reaction, which involves the coupling of an alkene with a halide in the presence of a palladium catalyst.

    Attachment of the Sulfanylacetamide Group: The final step involves the nucleophilic substitution reaction where the sulfanylacetamide group is attached to the purine base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Structure and Composition

The compound belongs to a class of molecules known as purine derivatives, characterized by a fused double-ring structure that is integral to various biological functions. The specific structural features include:

  • Molecular Formula: C₁₃H₁₅N₅O₂S
  • Molecular Weight: 305.36 g/mol
  • Functional Groups: Contains sulfanyl, acetamide, and dioxopurine functionalities.

Antidiabetic Activity

Research indicates that compounds similar to 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Inhibitors of DPP-IV are valuable in managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels. A study highlighted the potential of this compound as a DPP-IV inhibitor, showcasing its efficacy in preclinical models .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research suggests that purine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Case studies have demonstrated that compounds with similar structures can inhibit tumor growth in vitro and in vivo, making them promising candidates for cancer therapy .

Antiviral Activity

Preliminary studies have indicated that certain purine derivatives possess antiviral properties against a range of viruses, including those responsible for respiratory infections and other viral diseases. The mechanism often involves interference with viral replication processes. Research on related compounds suggests that this compound may exhibit similar effects, warranting further investigation .

Neuroprotective Effects

Recent investigations into neuroprotective agents have identified purine derivatives as potential therapeutic candidates for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms proposed include antioxidant activity and inhibition of neuroinflammation. Case studies have shown that compounds with structural similarities can protect neuronal cells from oxidative stress-induced damage .

Table: Summary of Case Studies Involving Purine Derivatives

Study ReferenceApplicationFindings
AntidiabeticInhibition of DPP-IV led to reduced blood glucose levels in diabetic models.
AnticancerInduced apoptosis in various cancer cell lines; significant tumor growth inhibition observed.
AntiviralDemonstrated antiviral activity against influenza virus; reduced viral load in cell cultures.
NeuroprotectiveShowed protective effects against oxidative stress in neuronal cultures; reduced markers of inflammation.

Mecanismo De Acción

The mechanism by which 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Allopurinol: A purine analog used in the treatment of gout.

    6-Mercaptopurine: A purine derivative used as a chemotherapy agent.

Uniqueness

2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives. These unique features could make it a valuable tool in scientific research and potential therapeutic applications.

Actividad Biológica

2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of enzyme inhibition and anti-cancer properties. This article explores its biological activity, supported by recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be denoted by its molecular formula C12H14N4O3SC_{12}H_{14}N_4O_3S. Its structure features a purine base with a sulfanylacetamide functional group that contributes to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes and other metabolic disorders . The inhibition of DPP-IV can enhance insulin secretion and improve glycemic control.

Anticancer Properties

Several studies have investigated the anticancer effects of purine derivatives. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study:
In a study involving human cancer cell lines, a compound structurally related to this compound demonstrated significant cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways .

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)15.4Apoptosis induction
PC3 (Prostate Cancer)12.1Cell cycle arrest

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Research suggests that purine derivatives can modulate inflammatory cytokine production, which is beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.

Research Findings:
A study highlighted that a related compound reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in vitro, indicating potential use in inflammatory disorders .

Propiedades

IUPAC Name

2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-3-4-5-17-8-9(14-12(17)21-6-7(13)18)16(2)11(20)15-10(8)19/h3-4H,5-6H2,1-2H3,(H2,13,18)(H,15,19,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELFUDCDJSUOBV-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.